molecular formula C14H13NO B13982581 Methanone, (3-aminophenyl)(4-methylphenyl)- CAS No. 62261-36-3

Methanone, (3-aminophenyl)(4-methylphenyl)-

Cat. No.: B13982581
CAS No.: 62261-36-3
M. Wt: 211.26 g/mol
InChI Key: PRLOILJFLDVYKL-UHFFFAOYSA-N
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Description

Methanone, (3-aminophenyl)(4-methylphenyl)-, is a diarylketone with the structural formula Ar-C(=O)-Ar', where Ar = 3-aminophenyl and Ar' = 4-methylphenyl. The amino group at the meta position of the phenyl ring and the para-methyl substituent on the second phenyl ring define its electronic and steric properties.

Properties

CAS No.

62261-36-3

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(3-aminophenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H13NO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3

InChI Key

PRLOILJFLDVYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

This method adapts protocols from palladium-mediated arylations (Sources):

  • Procedure :
    • Coupling : React 3-nitrobenzaldehyde with 4-methylphenylboronic acid using Pd(OAc)₂ (5–10 mol%) and TBHP (tert-butyl hydroperoxide) in 2-MeTHF/H₂O at 80°C for 36 hours.
    • Reduction : Reduce the nitro group to amine using catalytic hydrogenation (H₂/Pd/C) or SnCl₂/HCl.
  • Yield : ~85–90% after reduction (extrapolated from analogous syntheses in).
  • Advantages : High regioselectivity and compatibility with sensitive functional groups.

Friedel-Crafts Acylation

A classical approach leveraging electrophilic aromatic substitution (Source):

  • Procedure :
    • Acylation : Treat 4-methyltoluene with 3-nitrobenzoyl chloride in the presence of AlCl₃ (Lewis acid) at 0–5°C in CH₂Cl₂.
    • Reduction : Convert the nitro group to amine via hydrogenation (H₂/Pd/C) or Fe/HCl.
  • Yield : ~70–75% (based on similar Friedel-Crafts reactions in).
  • Limitations : Requires stringent control of reaction temperature to avoid polysubstitution.

Acid-Catalyzed Condensation

Adapted from aminophthalide synthesis (Source):

  • Procedure :
    • Condensation : Heat 4-methylbenzaldehyde and 3-aminobenzoic acid in aqueous H₂SO₄ (10%) at 80°C for 24 hours.
    • Oxidation : Treat the intermediate with KMnO₄ in acidic medium to form the methanone.
  • Yield : ~65–70% (inferred from).
  • Key Insight : The acidic medium facilitates imine formation, followed by oxidation to the ketone.

Hydrolysis of Acetamide Precursors

Based on N-(2-benzoylphenyl)acetamide hydrolysis (Source):

  • Procedure :
    • Acetylation : Protect 3-nitroaniline as its acetamide using acetic anhydride.
    • Coupling : Perform Pd-catalyzed coupling with 4-methylbenzaldehyde.
    • Hydrolysis : Cleave the acetamide with HCl (37%) at 125°C for 3 hours.
  • Yield : ~80–85% (directly reported in for analogous structures).

Comparative Analysis of Methods

Method Catalyst/Reagents Conditions Yield Key Advantage
Pd-Catalyzed Coupling Pd(OAc)₂, TBHP 80°C, 36 h 85–90% High selectivity
Friedel-Crafts Acylation AlCl₃ 0–5°C, CH₂Cl₂ 70–75% Simplicity
Acid Condensation H₂SO₄, KMnO₄ 80°C, 24 h 65–70% Scalability
Acetamide Hydrolysis Pd(OAc)₂, HCl 125°C, 3 h 80–85% Mild coupling conditions

Mechanistic Insights

  • Pd-Catalyzed Routes : Proceed via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.
  • Friedel-Crafts : Involves acylium ion formation, which reacts with the electron-rich 4-methyltoluene.
  • Acid Condensation : Imine intermediate formation, followed by oxidation to the ketone.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-aminophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3-aminophenyl)(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-aminophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Methanone, (3-aminophenyl)(4-methylphenyl)- with key analogs:

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
(3-aminophenyl)(4-methylphenyl)methanone 3-aminophenyl 4-methylphenyl ~211 (estimated) Not reported Polar due to -NH₂; moderate lipophilicity from -CH₃
1-Adamantyl-(3-aminophenyl)methanone 3-aminophenyl Adamantyl ~329 (C₂₂H₂₇NO) Yellow crystalline powder Forms stable β-cyclodextrin complexes; bulky adamantyl enhances lipophilicity
Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone) 2-hydroxy-4-methoxyphenyl 4-methylphenyl ~258 (C₁₅H₁₄O₃) Not reported UV-absorbing (sunscreen agent); -OH and -OCH₃ increase polarity
Bis(4-methylphenyl)methanone oxime 4-methylphenyl (oxime) 4-methylphenyl ~254 (C₁₅H₁₅NO) 167 Oxime group enables hydrogen bonding; potential CB1 receptor interaction
{4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone (5d) Thiazolyl-4-methylphenyl 3,5-di-t-butyl-4-hydroxyphenyl ~466 (C₂₅H₂₉N₃O₂S) Not reported α-amylase inhibition (IC₅₀ = 283.19 µM vs. acarbose 531.91 µM)

Key Observations:

  • Amino Group Effects: The 3-aminophenyl group in the target compound likely enhances solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., Bis(4-methylphenyl)methanone). Hydrogen bonding from -NH₂ may also influence crystal packing and supramolecular interactions, as seen in adamantane-bearing analogs .

Biological Activity

Methanone, (3-aminophenyl)(4-methylphenyl)-, also known by its chemical structure C15H15NO, exhibits a range of biological activities that have garnered interest in pharmacological research. This compound has been studied for its potential antioxidant, anticancer, and antimicrobial properties. Here, we delve into various studies and findings related to its biological activity.

Chemical Structure and Properties

The chemical structure of Methanone, (3-aminophenyl)(4-methylphenyl)- is characterized by an amine group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of both the 3-aminophenyl and 4-methylphenyl groups contributes to its pharmacological profile.

Antioxidant Activity

Recent studies have shown that derivatives of Methanone compounds exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated using the DPPH radical scavenging method, where they demonstrated higher antioxidant activity compared to ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Methanone Derivative A45.1%1.4 times higher
Methanone Derivative B20.2%Comparable
Ascorbic Acid-Reference

Anticancer Activity

The anticancer potential of Methanone derivatives has been explored in various cancer cell lines. In vitro studies utilizing the MTT assay revealed that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some compounds reduced cell viability significantly, indicating their potential as anticancer agents .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)% Cell Viability Reduction
Compound XU-8710.543.7 ± 7.4%
Compound YMDA-MB-23112.044.6 ± 8.0%
Control---

The mechanisms underlying the biological activities of Methanone derivatives are complex and may involve multiple pathways:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is crucial for its antioxidant activity.
  • Cytotoxic Mechanism : The interaction with specific cellular targets leads to apoptosis in cancer cells, which has been observed through decreased expression of anti-apoptotic proteins like Bcl-2 in treated cells .

Case Study 1: Anticancer Efficacy in Glioblastoma

A study conducted on a derivative of Methanone showed promising results in inhibiting glioblastoma cell proliferation. The compound was tested against U-87 cells and demonstrated an IC50 value indicating significant cytotoxicity.

Case Study 2: Antioxidant Properties in Cardiac Cells

Another investigation focused on the antioxidant effects of Methanone derivatives on cardiac cells exposed to oxidative stress. Results indicated that these compounds could mitigate cell damage by reducing reactive oxygen species (ROS) levels.

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